1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate
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Overview
Description
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H22O3S It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 1,5-dimethyl-4-hexenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 1,5-dimethyl-4-hexenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Similar structure but lacks the sulfonate group.
Dodecyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a different alkyl chain.
Uniqueness
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is unique due to its specific combination of a sulfonate ester with a 1,5-dimethyl-4-hexenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
4582-61-0 |
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Molecular Formula |
C15H22O3S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12(2)6-5-7-14(4)18-19(16,17)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 |
InChI Key |
YQUVVXHOSZUKBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
Synonyms |
6-Methyl-5-hepten-2-ol p-Toluenesulfonate; 6-Methy-5-hepten-2-ol 2-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
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